2-Hydroxy-4-(trifluoromethyl)pyridine-3-acetic acid
CAS No.: 1227514-87-5
Cat. No.: VC2746823
Molecular Formula: C8H6F3NO3
Molecular Weight: 221.13 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1227514-87-5 |
|---|---|
| Molecular Formula | C8H6F3NO3 |
| Molecular Weight | 221.13 g/mol |
| IUPAC Name | 2-[2-oxo-4-(trifluoromethyl)-1H-pyridin-3-yl]acetic acid |
| Standard InChI | InChI=1S/C8H6F3NO3/c9-8(10,11)5-1-2-12-7(15)4(5)3-6(13)14/h1-2H,3H2,(H,12,15)(H,13,14) |
| Standard InChI Key | BDNWIIICSFXFHE-UHFFFAOYSA-N |
| SMILES | C1=CNC(=O)C(=C1C(F)(F)F)CC(=O)O |
| Canonical SMILES | C1=CNC(=O)C(=C1C(F)(F)F)CC(=O)O |
Introduction
Chemical Structure and Properties
2-Hydroxy-4-(trifluoromethyl)pyridine-3-acetic acid (CAS No. 1227514-87-5) is a heterocyclic compound characterized by a pyridine ring bearing three key functional groups: a hydroxyl group at the 2-position, a trifluoromethyl group at the 4-position, and an acetic acid moiety at the 3-position. This unique arrangement of functional groups confers distinctive chemical and biological properties to the molecule, making it valuable in various applications.
The compound has a molecular formula of C₈H₆F₃NO₃ and a molecular weight of 221.13 g/mol. The presence of the trifluoromethyl group (CF₃) introduces significant electronic effects that influence the compound's reactivity. This group is known for its strong electron-withdrawing properties, which can affect the electron density distribution throughout the pyridine ring.
Table 1: Physical and Chemical Properties of 2-Hydroxy-4-(trifluoromethyl)pyridine-3-acetic acid
| Property | Value |
|---|---|
| IUPAC Name | 2-Hydroxy-4-(trifluoromethyl)pyridine-3-acetic acid |
| CAS Number | 1227514-87-5 |
| Molecular Formula | C₈H₆F₃NO₃ |
| Molecular Weight | 221.13 g/mol |
| Functional Groups | Hydroxyl (2-position), Trifluoromethyl (4-position), Acetic acid (3-position) |
| Appearance | Typically a crystalline solid |
The hydroxyl group at the 2-position can participate in hydrogen bonding interactions, which influences the compound's solubility and its ability to interact with biological targets. The acetic acid moiety provides opportunities for additional chemical modifications, including esterification, amidation, and other transformations of the carboxylic acid group.
Chemical Reactivity
The reactivity of 2-Hydroxy-4-(trifluoromethyl)pyridine-3-acetic acid is largely determined by its three functional groups. Each group offers distinct chemical possibilities that contribute to the compound's versatility in organic synthesis.
Reactions of the Hydroxyl Group
The hydroxyl group at the 2-position can undergo various transformations:
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Oxidation to form ketones or aldehydes
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Substitution reactions to introduce other functional groups
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Esterification to form ether derivatives
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Conversion to a leaving group (e.g., through chlorination) to facilitate nucleophilic substitution
A specific example seen in related compounds is the conversion of 2-hydroxyl-4-trifluoromethylpyridine to 2-chloro-4-trifluoromethylpyridine using thionyl chloride and catalytic DMF, with reactions typically conducted in 1,2-dichloroethane at reflux conditions.
Reactions of the Acetic Acid Moiety
The acetic acid group at the 3-position provides opportunities for:
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Esterification to form esters
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Reduction to produce alcohols
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Amidation to generate amides
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Coupling reactions for the synthesis of more complex molecules
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Salt formation with appropriate bases
These transformations make the compound valuable as a building block for the synthesis of more complex molecules, including potential pharmaceutical candidates.
Biological Activities and Applications
2-Hydroxy-4-(trifluoromethyl)pyridine-3-acetic acid exhibits several biological activities that make it valuable in pharmaceutical and agricultural research.
Antimicrobial Activity
The compound has demonstrated antimicrobial properties, making it a potential candidate for developing new antibacterial agents. The presence of the trifluoromethyl group often enhances penetration through bacterial cell membranes, potentially improving efficacy against various microbial pathogens.
Enzyme Inhibition Studies
The structural characteristics of 2-Hydroxy-4-(trifluoromethyl)pyridine-3-acetic acid make it suitable for enzyme inhibition studies. The compound could serve as a probe in biological assays, helping researchers understand enzyme function and inhibition mechanisms that could lead to new therapeutic approaches.
Related trifluoromethylpyridine compounds have shown activity as inhibitors of specific enzymes. For instance, some derivatives function as phosphopantetheinyl transferase inhibitors with antibacterial activity, demonstrating how structural modifications can tune biological activity.
Pharmaceutical and Agricultural Applications
Building Block for Drug Development
One of the most significant applications of 2-Hydroxy-4-(trifluoromethyl)pyridine-3-acetic acid is as a building block for synthesizing more complex pharmaceutical compounds. The trifluoromethyl group is a common feature in many drugs because it can:
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Improve metabolic stability by resisting enzymatic degradation
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Enhance lipophilicity, potentially improving cell membrane permeability
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Increase binding selectivity to biological targets
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Improve bioavailability of drug candidates
Trifluoromethylpyridine derivatives have been incorporated into various drug candidates with diverse therapeutic applications. For example, some compounds in this class have shown promise as enzyme inhibitors for treating bacterial infections.
Agrochemical Development
In agricultural chemistry, compounds containing trifluoromethylpyridine moieties have demonstrated potential as:
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Pesticides with improved efficacy against resistant strains
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Herbicides with selective activity
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Fungicides for crop protection
The unique structural properties of 2-Hydroxy-4-(trifluoromethyl)pyridine-3-acetic acid could provide advantages in developing new agricultural agents with improved efficacy and environmental profiles.
Materials Science Applications
Beyond its biological applications, 2-Hydroxy-4-(trifluoromethyl)pyridine-3-acetic acid has potential uses in materials science and advanced materials development.
Metal-Organic Frameworks
The compound can be used in the synthesis of metal-organic frameworks (MOFs), which are advanced materials with applications in:
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Gas storage and separation
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Catalysis
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Sensing technologies
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Drug delivery systems
The carboxylic acid group can coordinate with metal ions, while the hydroxyl group provides additional binding sites, creating complex three-dimensional structures with unique properties.
Coordination Chemistry
The multiple functional groups in 2-Hydroxy-4-(trifluoromethyl)pyridine-3-acetic acid make it a potentially versatile ligand for coordination with various metals. Such coordination complexes could have applications in:
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Catalysis for organic transformations
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Materials with special optical properties
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Sensor development
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Electronic materials
The positioning of the functional groups influences the compound's coordination behavior and the properties of the resulting metal complexes.
Current Research Trends and Future Perspectives
Research on trifluoromethylpyridine derivatives, including 2-Hydroxy-4-(trifluoromethyl)pyridine-3-acetic acid, is an active field with several emerging trends:
Development of Novel Synthetic Routes
Researchers are developing more efficient and environmentally friendly methods for synthesizing trifluoromethylated compounds. These efforts aim to:
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Reduce the use of hazardous reagents
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Improve yields and selectivity
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Develop catalytic methods for trifluoromethylation
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Enable late-stage functionalization of existing molecules
These advances could make 2-Hydroxy-4-(trifluoromethyl)pyridine-3-acetic acid and related compounds more accessible for research and applications.
Structure-Activity Relationship Studies
Detailed structure-activity relationship studies are exploring how modifications to the basic structure affect biological activity. These investigations aim to:
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Identify optimal substitution patterns for specific biological targets
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Understand the role of the trifluoromethyl group in biological activity
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Develop derivatives with enhanced potency and selectivity
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Reduce potential side effects through rational design
Applications in Medicinal Chemistry
The unique properties of trifluoromethylpyridine derivatives position them as valuable scaffolds in medicinal chemistry:
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Development of targeted therapies for specific diseases
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Creation of novel antibiotics to address antibiotic resistance
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Design of antiviral agents for emerging viral threats
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Exploration of applications in treating metabolic disorders
The versatility of 2-Hydroxy-4-(trifluoromethyl)pyridine-3-acetic acid as a building block makes it a valuable starting point for these medicinal chemistry efforts.
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